3-(2-Methyl-benzothiazol-6-ylcarbamoyl)-acrylic acid
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Overview
Description
3-(2-Methyl-benzothiazol-6-ylcarbamoyl)-acrylic acid is an organic compound that features a benzothiazole ring substituted with a methyl group and a carbamoyl group attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-benzothiazol-6-ylcarbamoyl)-acrylic acid typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides.
Carbamoylation: The carbamoyl group is introduced by reacting the benzothiazole derivative with isocyanates.
Acrylic Acid Moiety: The final step involves the addition of the acrylic acid moiety through a condensation reaction with acrylic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-benzothiazol-6-ylcarbamoyl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(2-Methyl-benzothiazol-6-ylcarbamoyl)-acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-benzothiazol-6-ylcarbamoyl)-acrylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The benzothiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, while the acrylic acid moiety can participate in covalent bonding with nucleophilic sites.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-benzothiazol-6-ylcarbamoyl)-propionic acid
- 4-(2-Methyl-benzothiazol-6-yl)-butyric acid
- (2-Methyl-benzothiazol-6-ylcarbamoyl)-amidophosphoric acid dimethyl ester
Uniqueness
3-(2-Methyl-benzothiazol-6-ylcarbamoyl)-acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct reactivity and potential for polymerization. This sets it apart from similar compounds that may lack this functional group, thereby offering different chemical and biological properties.
Properties
IUPAC Name |
(E)-4-[(2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-7-13-9-3-2-8(6-10(9)18-7)14-11(15)4-5-12(16)17/h2-6H,1H3,(H,14,15)(H,16,17)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOAFWUYPUABOU-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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